Safrazine Hydrochloride vs. RS-8359: IC50 Values and Inhibition Selectivity Profile
In a direct comparative study using mouse brain mitochondrial preparations, the inhibition profiles of safrazine and the reversible MAO-A inhibitor RS-8359 were quantified [1]. RS-8359 demonstrated a clear MAO-A preference with an IC50 of 0.52 μM for 5-hydroxytryptamine (5-HT) deamination, while only inhibiting β-phenylethylamine (PEA) deamination (MAO-B) by 20% at 100 μM [1]. In stark contrast, safrazine exhibited no such selectivity; at an oral dose of just 3 mg/kg in vivo, it inhibited both 5-HT (MAO-A) and PEA (MAO-B) deamination by 77% and 71%, respectively, and completely abolished deamination of both substrates at doses of 10 and 30 mg/kg [1].
| Evidence Dimension | MAO Substrate Selectivity & Potency |
|---|---|
| Target Compound Data | Inhibition of both 5-HT (MAO-A) and PEA (MAO-B) deamination: 77% and 71% at 3 mg/kg oral dose; complete inhibition at 10 and 30 mg/kg |
| Comparator Or Baseline | RS-8359: IC50 of 0.52 μM for 5-HT (MAO-A); only 20% inhibition of PEA (MAO-B) at 100 μM |
| Quantified Difference | Safrazine is non-selective (inhibits both MAO-A and MAO-B) vs. RS-8359 which is MAO-A selective. At the lowest in vivo dose tested (3 mg/kg), safrazine achieved >70% inhibition of both enzymes. |
| Conditions | In vitro: Mouse brain mitochondrial preparation; In vivo: Male ddY mice, oral administration |
Why This Matters
This data confirms that safrazine provides simultaneous, potent inhibition of both MAO isoforms, which is mechanistically distinct from RS-8359, a reversible MAO-A selective inhibitor, making it the appropriate choice for experiments requiring pan-MAO suppression.
- [1] Yokoyama T, Karube T, Iwata N. Comparative studies of the effects of RS-8359 and safrazine on monoamine oxidase in-vitro and in-vivo in mouse brain. J Pharm Pharmacol. 1989 Jan;41(1):32-6. View Source
